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Compound of Interest

3-Cyclopropoxy-4-methoxy-N-
Compound Name:
methylaniline

Cat. No.: B14844523

Get Quote

Executive Summary & Compound Identity

3-Cyclopropoxy-4-methoxy-N-methylaniline is a secondary amine intermediate belonging to

the class of dialkoxy-substituted anilines. It is structurally characterized by a cyclopropoxy
group at the 3-position and a methoxy group at the 4-position of the N-methylaniline core.

This compound is a critical building block in the development of PDE4 inhibitors (e.g., analogs
of Roflumilast, Piclamilast), where the 3-alkoxy substituent plays a pivotal role in the
pharmacophore's binding affinity to the PDE4 catalytic pocket.

Chemical Identity Table[1]
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Property Specification

Chemical Name 3-Cyclopropoxy-4-methoxy-N-methylaniline

) N-Methyl-3-(cyclopropyloxy)-4-
Systematic Name )
methoxybenzenamine

Not Widely Listed (Research Grade)(Analogous

CAS Number to N,N-dimethyl variant: CAS 1243313-19-0)*
Molecular Formula C11H1sNO2

Molecular Weight 193.24 g/mol

SMILES COc1c(0OC2CC2)cc(NC)ccl

Structural Class Dialkoxyaniline / Secondary Amine

) Cyclopropyl ether (strained ring), Methoxy ether,
Key Functional Groups )
Secondary amine

*Note: While the N,N-dimethyl analog (CAS 1243313-19-0) is cataloged, the N-methyl variant is
typically generated in situ or isolated as a transient intermediate during specific drug synthesis
campaigns.

Chemical Profile & Physicochemical Properties[1][4]
[6][7][8][°][10][11]

The physicochemical profile of this compound is dominated by the electron-donating nature of
the alkoxy groups and the basicity of the secondary amine.

 Lipophilicity (LogP): Estimated at 2.1 — 2.4. The cyclopropyl group adds significant
lipophilicity compared to a simple methoxy or ethoxy group, enhancing membrane
permeability for downstream APIs.

o Basicity (pKa): The N-methylaniline nitrogen typically has a pKa of 4.5 — 5.0. The electron-
donating methoxy and cyclopropoxy groups at the 3,4-positions slightly increase electron
density on the ring, potentially raising the pKa marginally compared to unsubstituted N-
methylaniline.
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 Stability: The cyclopropyl ether is chemically stable under basic and neutral conditions but
can be sensitive to strong Lewis acids (ring opening) or extreme acidic conditions.

Synthetic Pathways & Process Chemistry
The synthesis of 3-Cyclopropoxy-4-methoxy-N-methylaniline presents two primary

challenges:

¢ Introduction of the Cyclopropoxy Group: The cyclopropyl ring is strained and cannot be
introduced via simple alkylation with cyclopropyl halides (which are unreactive). It requires
specific coupling conditions.

» Selective N-Methylation: Preventing over-methylation to the tertiary amine (N,N-dimethyl)
requires controlled reductive amination or protection-deprotection strategies.

Pathway A: The "Mitsunobu-Reduction" Route
(Recommended)

This pathway ensures the integrity of the cyclopropyl ether and allows for controlled
methylation.

Starting Material: 3-Hydroxy-4-nitroanisole (or 5-hydroxy-2-nitroanisole).

o Step 1: Cyclopropylation: The phenol is coupled with cyclopropanol using Mitsunobu
conditions (DIAD/PPhs) or via an SnAr reaction if the nitro group activates the ring sufficiently
(though Mitsunobu is preferred for the ether linkage).

o Alternative: Use of cyclopropyl bromide is generally ineffective. A Simmons-Smith
cyclopropanation of a vinyl ether precursor is another, albeit longer, route.

e Step 2: Nitro Reduction: The nitro group is reduced to the primary aniline using Fe/NHa4Cl or
Catalytic Hydrogenation (Pd/C).

o Caution: Acidic reduction (Sn/HCI) must be monitored to avoid cyclopropyl ring opening.

o Step 3: Selective Monomethylation: The primary aniline is converted to the N-methyl
derivative.
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o Method:Reductive Amination using Paraformaldehyde (1.0 eq) and NaBHsCN or
NaBH(OAc)s in Methanol/Acetic Acid. This method minimizes over-alkylation.

Visualization: Synthetic Workflow

cccccccccccccccc Nitro Reduction 3-C) Selective
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Click to download full resolution via product page

Caption: Step-wise synthesis from commercially available phenols to the target N-
methylaniline.

Application in Drug Discovery (SAR Context)

This compound is a pharmacophore scaffold primarily explored in the development of PDE4
Inhibitors for respiratory diseases (COPD, Asthma) and inflammatory conditions (Psoriasis).

The "Cyclopropoxy” vs. "Cyclopropylmethoxy"
Distinction

Most commercial PDE4 inhibitors (e.g., Roflumilast) utilize a Cyclopropylmethoxy (-OCHz-cPr)
group. The Cyclopropoxy (-O-cPr) group represented in this compound is a tighter, more rigid
isostere.

» Steric Bulk: The direct attachment of the cyclopropyl ring reduces the flexible linker length,
potentially altering the binding vector into the PDE4 hydrophobic pocket (Q-pocket).

o Metabolic Stability: The absence of the benzylic-like methylene group (-OCH2z-) removes a
primary site for metabolic oxidation (dealkylation), potentially improving the half-life of the
resulting drug candidate.

Structural Activity Relationship (SAR) Logic
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3-Cyclopropoxy-4-methoxy-N-methylaniline
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Target Application:
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Caption: SAR analysis highlighting the functional role of each substituent in PDE4 inhibition.

Analytical Characterization Protocols

To validate the identity of 3-Cyclopropoxy-4-methoxy-N-methylaniline, the following
analytical signatures must be confirmed.

A. Nuclear Magnetic Resonance (NMR)[7][11]

e 'H NMR (CDClIs, 400 MHz):

o 0 6.2 - 6.7 ppm: Aromatic protons (3H, multiplet). The 3,4-substitution pattern typically
yields a specific splitting (d, dd, d).

o 9 3.80 ppm: Methoxy singlet (-OCHs, 3H).

o 9 3.70 ppm: Cyclopropyl methine (-O-CH-, 1H, multiplet). Distinctive shift due to oxygen
attachment.

o & 2.80 ppm: N-Methyl singlet (-NCHs, 3H).

o 6 0.6 — 0.8 ppm: Cyclopropyl methylene protons (4H, multiplet). High field diagnostic
signal.
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B. Mass Spectrometry (LC-MS)

« lonization: ESI (Positive Mode).
e Molecular lon: [M+H]* = 194.12 m/z.

o Fragmentation: Loss of the cyclopropyl group (M-41) or methyl group is common in MS/MS
spectra.

C. HPLC Purity Method

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 pm, 4.6 x 100 mm).
¢ Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.
e Detection: UV at 254 nm and 210 nm.

» Retention Time: Expected to elute later than 4-methoxy-N-methylaniline due to the lipophilic
cyclopropyl group.

Safety & Handling (MSDS Guidelines)

As an aniline derivative, this compound must be handled with strict safety protocols.[1]

Hazard Class Statement Precaution

Harmful if swallowed or

o inhaled. Potential Use in a fume hood.[1] Wear
Acute Toxicity ) o ] ]
methemoglobinemia inducer. N95/P100 respirator if powder.
[1]
) o Causes skin irritation and Wear nitrile gloves (double
Skin Irritation ) o )
potential sensitization. gloving recommended).

Causes serious eye irritation.
Eye Damage Wear safety goggles.[1]

[1]

Store under inert gas

Storage Air and light sensitive. )
(Argon/Nitrogen) at 2-8°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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e To cite this document: BenchChem. [Technical Guide: 3-Cyclopropoxy-4-methoxy-N-
methylaniline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14844523/docs#technical-guide-3-cyclopropoxy-4-
methoxy-n-methylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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